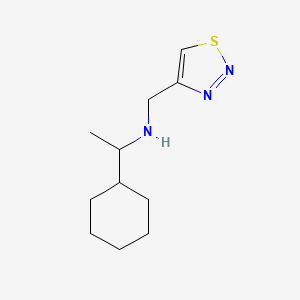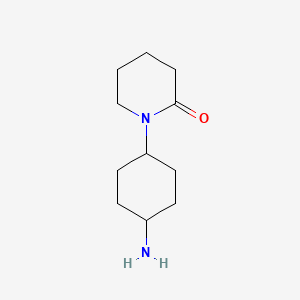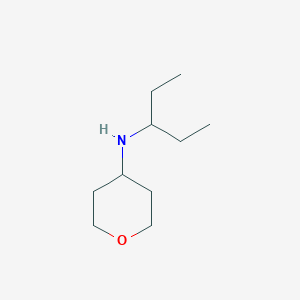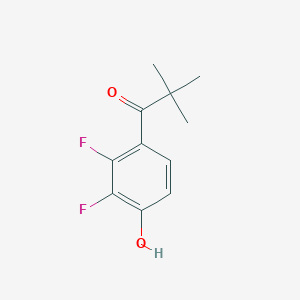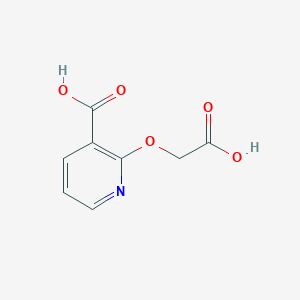
2-Methanesulfonyl-3-oxo-3-(pyridin-4-YL)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methanesulfonyl-3-oxo-3-(pyridin-4-yl)propanenitrile is a chemical compound with the molecular formula C9H8N2O3S and a molecular weight of 224.24 g/mol . This compound is known for its unique structure, which includes a methanesulfonyl group, a pyridine ring, and a nitrile group. It is primarily used in research and industrial applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-3-oxo-3-(pyridin-4-yl)propanenitrile typically involves the reaction of 4-pyridinecarboxaldehyde with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . The resulting intermediate is then reacted with a nitrile source, such as sodium cyanide, to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methanesulfonyl-3-oxo-3-(pyridin-4-yl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methanesulfonyl-3-oxo-3-(pyridin-4-yl)propanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Methanesulfonyl-3-oxo-3-(pyridin-4-yl)propanenitrile involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxo-3-(pyridin-4-yl)propanenitrile: Similar structure but lacks the methanesulfonyl group.
2-Methyl-3-oxo-3-(pyridin-3-yl)propanenitrile: Similar structure with a methyl group instead of a methanesulfonyl group
Uniqueness
2-Methanesulfonyl-3-oxo-3-(pyridin-4-yl)propanenitrile is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties such as increased reactivity and the ability to undergo specific chemical transformations. This makes it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H8N2O3S |
|---|---|
Poids moléculaire |
224.24 g/mol |
Nom IUPAC |
2-methylsulfonyl-3-oxo-3-pyridin-4-ylpropanenitrile |
InChI |
InChI=1S/C9H8N2O3S/c1-15(13,14)8(6-10)9(12)7-2-4-11-5-3-7/h2-5,8H,1H3 |
Clé InChI |
USHPYCBNWURSFK-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C(C#N)C(=O)C1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B15273507.png)
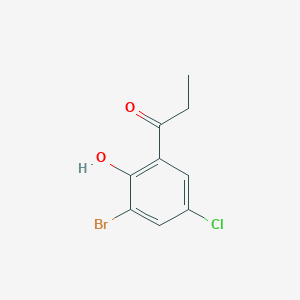
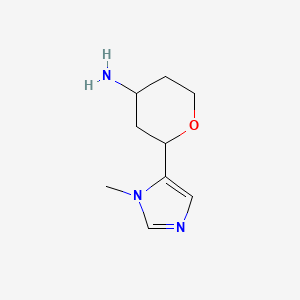
![2-[(3,5-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B15273522.png)
